molecular formula C14H8BrCl B14204703 1-Bromo-2-[(2-chlorophenyl)ethynyl]benzene CAS No. 832744-18-0

1-Bromo-2-[(2-chlorophenyl)ethynyl]benzene

Cat. No.: B14204703
CAS No.: 832744-18-0
M. Wt: 291.57 g/mol
InChI Key: AUUNGDWQHRUHQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-2-[(2-chlorophenyl)ethynyl]benzene is an organic compound with the molecular formula C14H8BrCl It is a derivative of benzene, where a bromine atom and a 2-[(2-chlorophenyl)ethynyl] group are substituted on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-2-[(2-chlorophenyl)ethynyl]benzene can be synthesized through several methods. One common approach involves the coupling of 1-bromo-2-iodobenzene with 2-chlorophenylacetylene under palladium-catalyzed conditions. The reaction typically uses a palladium catalyst, such as Pd(PPh3)4, in the presence of a base like triethylamine, and is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis and scale-up processes would apply, including optimization of reaction conditions, purification steps, and ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-[(2-chlorophenyl)ethynyl]benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as triethylamine, used to deprotonate and activate reactants.

    Inert Atmosphere: To prevent unwanted side reactions.

Major Products Formed

    Biaryl Compounds: Formed through coupling reactions.

    Substituted Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

1-Bromo-2-[(2-chlorophenyl)ethynyl]benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-2-[(2-chlorophenyl)ethynyl]benzene involves its ability to participate in various chemical reactions due to the presence of reactive bromine and ethynyl groups. These groups can interact with different molecular targets, facilitating the formation of new chemical bonds and the modification of existing structures. The exact molecular pathways and targets depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-2-[(2-chlorophenyl)ethynyl]benzene is unique due to the presence of both bromine and chlorophenyl groups, which confer distinct reactivity and potential for diverse applications in synthesis and research.

Properties

CAS No.

832744-18-0

Molecular Formula

C14H8BrCl

Molecular Weight

291.57 g/mol

IUPAC Name

1-bromo-2-[2-(2-chlorophenyl)ethynyl]benzene

InChI

InChI=1S/C14H8BrCl/c15-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)16/h1-8H

InChI Key

AUUNGDWQHRUHQT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C#CC2=CC=CC=C2Br)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.